N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, methoxy groups, and a pyridazinylthioacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxyaniline: This can be achieved through the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the pyridazinyl intermediate: The synthesis of the pyridazinyl moiety involves the reaction of o-tolyl hydrazine with a suitable diketone or diester to form the pyridazine ring.
Thioacetamide linkage: The final step involves the coupling of the 3,4-dimethoxyaniline with the pyridazinyl intermediate through a thioacetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings and pyridazine moiety can be reduced under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating signaling pathways: Influencing cell signaling cascades and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
N-(3,4-dimethoxyphenyl)-2-((6-(m-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
N-(3,4-dimethoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific positioning of the ortho-tolyl group, which may influence its chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-6-4-5-7-16(14)17-9-11-21(24-23-17)28-13-20(25)22-15-8-10-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLZESMXKKKEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.